molecular formula C25H23N3O2 B2876675 2-amino-N-(3,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide CAS No. 898417-26-0

2-amino-N-(3,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Cat. No. B2876675
CAS RN: 898417-26-0
M. Wt: 397.478
InChI Key: BEANWFMQGKPZPZ-UHFFFAOYSA-N
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Description

2-amino-N-(3,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, also known as DMPI, is a synthetic compound with potential applications in scientific research. DMPI belongs to the class of indolizine derivatives that have been widely investigated for their biological activities.

Scientific Research Applications

Novel Synthesis Approaches and Characterization

The scientific research involving 2-amino-N-(3,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide focuses on novel synthesis methods, characterization, and exploring its potential applications in various fields such as photoluminescence, anticancer activities, and as a building block for creating heterocyclic compounds with potential biological activities.

  • A notable study involves the synthesis and characterization of new derivatives with potential cytotoxic activity against cancer cells, demonstrating the chemical's utility in developing therapeutic agents (Hassan, Hafez, & Osman, 2014).
  • Another research avenue explored is the unusual blue-shifted acid-responsive photoluminescence behavior, indicating its potential use in pH-sensitive optical materials (Outlaw, Zhou, Bragg, & Townsend, 2016).

Potential for Anticancer and Antimicrobial Applications

Further studies have expanded on the synthesis of complex derivatives that exhibit significant biological activities, such as antitumor and antimicrobial effects, suggesting the chemical's role in developing new drugs.

  • Research into the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers revealed these compounds' high efficiency in in vitro screening for antioxidant and antitumor activity against Ehrlich ascites carcinoma cell lines, as well as antimicrobial activity against various pathogens (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
  • The creation of isoxazoline indolizine amides for potential application to tropical diseases illustrates the chemical's versatility in addressing global health challenges (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).

Development of Advanced Materials

The compound's unique properties are also being harnessed in the development of advanced materials with specific functional attributes, such as electrochromic devices and luminescence sensing technologies.

  • Studies have shown its application in the synthesis of highly stable anodic electrochromic aromatic polyamides, pointing towards its utility in creating materials with specific electronic and optical properties (Liou & Chang, 2008).

properties

IUPAC Name

2-amino-N-(3,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-15-7-9-18(10-8-15)24(29)23-22(26)21(20-6-4-5-11-28(20)23)25(30)27-19-13-16(2)12-17(3)14-19/h4-14H,26H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEANWFMQGKPZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC(=C4)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3,5-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

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